2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide
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Overview
Description
2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide typically involves the chloroacetylation of 3-chloro-2-hydroxyaniline. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents. The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the chloroacetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction mixture is subjected to purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted acetamides, quinones, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria
Medicine: Explored for its potential use in developing new pharmaceuticals with antibacterial and antifungal activities
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their function and ultimately causing cell death. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-hydroxyphenyl)acetamide
- 2-chloro-N-(4-hydroxyphenyl)acetamide
- N-(5-chloro-2-hydroxyphenyl)acetamide
Uniqueness
2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-7(12)11-6-3-1-2-5(10)8(6)13/h1-3,13H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKAQOBCSTYELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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